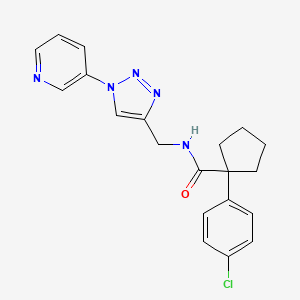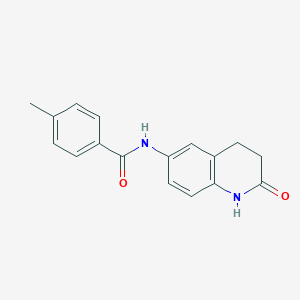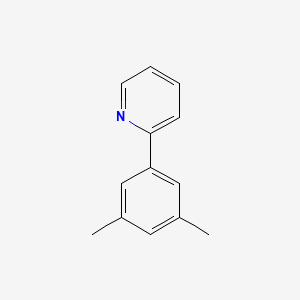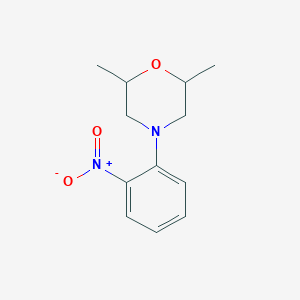
1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a pyridinyl group, a 1,2,3-triazolyl group, and a cyclopentanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Similar compounds have been used in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be determined by its molecular structure .科学的研究の応用
Synthesis and Antioxidant Activities
A series of compounds, including variants similar to 1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide, have been synthesized and evaluated for their antioxidant properties. For instance, new triazole derivatives have been prepared, demonstrating notable antioxidant and antiradical activities. This indicates the potential of these compounds in research focusing on oxidative stress-related conditions (Bekircan et al., 2008).
Anticancer and Antimicrobial Agents
Compounds structurally related to this compound have been explored for their potential as anticancer and antimicrobial agents. Molecular docking studies and in vitro screenings have shown these compounds to exhibit significant activity against cancer cell lines and pathogenic bacterial and fungal strains. Such findings underscore the relevance of these compounds in developing new therapeutic agents for cancer and infections (Katariya et al., 2021).
Molecular Docking and In Vitro Screening
Further research involving similar compounds has employed molecular docking and in vitro screenings to assess their interaction with target proteins and subsequent antimicrobial and antioxidant activities. These studies contribute valuable insights into the structural attributes that enhance biological efficacy, paving the way for the design of more potent compounds for various therapeutic applications (Flefel et al., 2018).
Synthesis and Biological Evaluation
The synthesis of new heterocyclic compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, and their subsequent biological evaluation for anticancer and antibacterial activities highlight the diverse therapeutic potential of these molecules. Such research efforts are crucial for the discovery of novel drugs with improved efficacy and safety profiles (Bondock & Gieman, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c21-16-7-5-15(6-8-16)20(9-1-2-10-20)19(27)23-12-17-14-26(25-24-17)18-4-3-11-22-13-18/h3-8,11,13-14H,1-2,9-10,12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXQMFDZTYGNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-methyl-4-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2705940.png)


![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile](/img/structure/B2705944.png)
![N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2705945.png)





![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2705959.png)
![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)

![Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2705963.png)
